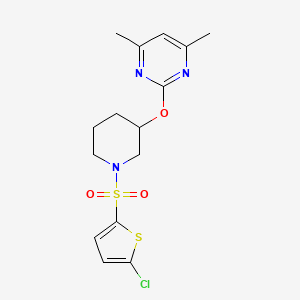

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. Attached to the pyrimidine ring is a piperidin-3-yloxy group, which is further functionalized with a sulfonyl moiety linked to a 5-chlorothiophen-2-yl substituent. The compound’s precise biological activity remains uncharacterized in publicly available literature, but its structural analogs (e.g., sulfonylurea herbicides, pyrimidine derivatives) indicate possible roles in inhibiting metabolic pathways or modulating protein interactions.

Properties

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRBLZLWFLFAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic molecule that combines various functional groups, potentially endowing it with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrimidine ring substituted with a piperidine moiety linked via a sulfonyl group to a chlorothiophenyl unit. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound may stem from its ability to interact with specific receptors or enzymes involved in critical physiological pathways. The sulfonamide group is known for its role in inhibiting certain enzyme activities, while the piperidine ring can enhance lipophilicity and membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and sulfonamide moieties exhibit considerable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Chlorophenyl)-1,2,4-Oxadiazole | Chlorophenyl group | Antimicrobial and anticancer |

| 3-(Cyclopropyl)-1,2,4-Oxadiazole | Cyclopropyl group | Antitumor activity |

| 5-(Sulfonamide)-1,2,4-Oxadiazole | Sulfonamide group | Antiviral properties |

These findings suggest that this compound could possess similar or enhanced antimicrobial efficacy due to its structural characteristics.

Anticancer Potential

Studies on related compounds have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the piperidine ring may contribute to the modulation of cancer cell signaling pathways.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values comparable to standard antibiotics. The potential of this compound in this context remains to be elucidated through empirical testing.

- Antitumor Activity : In vitro studies on structurally similar compounds highlighted their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis of key analogs, emphasizing substituent effects, molecular properties, and hypothetical biological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Primisulfuron’s sulfonylurea moiety is critical for herbicidal activity, targeting acetolactate synthase (ALS) in plants . The target compound’s sulfonyl group may similarly interact with enzymes but lacks the urea linkage, suggesting a divergent mechanism.

Chlorothiophene vs. Other Heterocycles: The 5-chlorothiophene substituent distinguishes the target compound from fluoxapiprolin (which contains a pyrazole ring) and primisulfuron (with difluoromethoxy groups). Chlorothiophenes are known for their electron-withdrawing properties and metabolic stability, which could prolong biological half-life .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~425.9 g/mol) compared to simpler pyrimidines (e.g., 4,6-dimethylpyrimidine, ~122 g/mol) implies reduced solubility in aqueous media. This may necessitate formulation adjustments for practical applications.

Synthetic Accessibility :

- The synthesis of the target compound likely involves multi-step reactions, including sulfonylation of piperidine and nucleophilic substitution on pyrimidine. In contrast, primisulfuron and fluoxapiprolin are optimized for scalable production, as evidenced by their commercial use .

Research Findings and Hypotheses

- Mode of Action: The sulfonyl group in the target compound may mimic sulfonylurea herbicides (e.g., primisulfuron) by interacting with conserved binding pockets in enzymes. However, the absence of a urea group suggests a novel binding mechanism.

- Structure-Activity Relationship (SAR) : Replacement of the chlorothiophene with other heterocycles (e.g., pyridine or furan) could modulate selectivity and potency. For example, dichlorophenyl-substituted pyrimidines (as in 5-Pyrimidinecarboxaldehyde ) exhibit distinct electronic properties that influence reactivity.

- Toxicity and Selectivity: The chlorothiophene group may confer higher toxicity to non-target organisms compared to methyl or methoxy substituents. Further in vitro assays are required to validate this hypothesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.